molecular formula C17H14N2O3 B2960183 Phenyl ((5-(furan-2-yl)pyridin-3-yl)methyl)carbamate CAS No. 2034385-82-3

Phenyl ((5-(furan-2-yl)pyridin-3-yl)methyl)carbamate

Cat. No.: B2960183
CAS No.: 2034385-82-3
M. Wt: 294.31
InChI Key: SEMJLHKFNFRVGA-UHFFFAOYSA-N
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Description

Phenyl ((5-(furan-2-yl)pyridin-3-yl)methyl)carbamate is a synthetic organic compound that features a phenyl group, a furan ring, and a pyridine ring connected via a carbamate linkage

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl ((5-(furan-2-yl)pyridin-3-yl)methyl)carbamate typically involves the following steps:

    Formation of the Pyridine Intermediate: The pyridine ring is synthesized through a series of reactions starting from commercially available precursors.

    Introduction of the Furan Ring: The furan ring is introduced via a cyclization reaction involving appropriate starting materials.

    Carbamate Formation: The final step involves the reaction of the pyridine-furan intermediate with phenyl isocyanate under controlled conditions to form the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Phenyl ((5-(furan-2-yl)pyridin-3-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents are employed.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Phenyl ((5-(furan-2-yl)pyridin-3-yl)methyl)carbamate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound is studied for its potential use in the development of organic electronic materials.

    Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.

Comparison with Similar Compounds

Phenyl ((5-(furan-2-yl)pyridin-3-yl)methyl)carbamate can be compared with similar compounds such as:

    Phenyl ((5-(furan-2-yl)pyridin-3-yl)methyl)urea: Similar structure but with a urea linkage instead of a carbamate.

    Phenyl ((5-(furan-2-yl)pyridin-3-yl)methyl)amide: Contains an amide linkage.

    Phenyl ((5-(furan-2-yl)pyridin-3-yl)methyl)ester: Features an ester linkage.

The uniqueness of this compound lies in its carbamate linkage, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

phenyl N-[[5-(furan-2-yl)pyridin-3-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c20-17(22-15-5-2-1-3-6-15)19-11-13-9-14(12-18-10-13)16-7-4-8-21-16/h1-10,12H,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMJLHKFNFRVGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NCC2=CC(=CN=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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